molecular formula C16H12F3NO2 B1333650 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol CAS No. 502625-50-5

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol

Cat. No.: B1333650
CAS No.: 502625-50-5
M. Wt: 307.27 g/mol
InChI Key: MVUVWGGFMKZEHX-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol (CAS 502625-50-5) is a heterocyclic compound with the molecular formula C₁₆H₁₂F₃NO₂ and a molecular weight of 307.27 g/mol . Its IUPAC name, 2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol , reflects its core structure:

  • A benzoxazole moiety (fused benzene and oxazole rings) at position 2.
  • A 4-(trifluoromethyl)phenyl group attached to the ethanol backbone at position 1.

The SMILES notation (C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O) and InChIKey (MVUVWGGFMKZEHX-UHFFFAOYSA-N) further clarify its connectivity. The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances steric and electronic properties, while the hydroxyl group in the ethanol chain introduces potential hydrogen-bonding interactions.

Key Physical Properties:

Property Value Source
Melting Point 193–196°C
Molecular Weight 307.27 g/mol
Density 1.517 g/cm³
Boiling Point 449.7°C at 760 mmHg

Significance of Benzoxazole Derivatives in Heterocyclic Chemistry

Benzoxazole derivatives are pivotal in medicinal chemistry due to their aromatic stability and versatile reactivity . The benzoxazole core serves as a bioisostere for nucleic acid bases (e.g., guanine), enabling interactions with biological targets. Key applications include:

  • Antimicrobial Agents : Derivatives exhibit activity against Bacillus subtilis and Candida albicans.
  • Anticancer Therapeutics : Compounds like caboxamycin (a benzoxazole-containing natural product) show antitumor properties.
  • Anti-inflammatory Drugs : Flunoxaprofen, a benzoxazole-derived NSAID, highlights clinical relevance.

Synthetic routes often involve cyclization of o-aminophenol with carboxylic acids or aldehydes. For example, condensation with α-keto acids yields 2-substituted benzoxazoles, which can be further functionalized.

Role of Trifluoromethyl Substituents in Bioactive Compounds

The trifluoromethyl (-CF₃) group is a strategic substituent in drug design, imparting:

  • Enhanced Lipophilicity : Improves membrane permeability and bioavailability.
  • Metabolic Stability : Resists oxidative degradation compared to methyl groups.
  • Electron-Withdrawing Effects : Polarizes adjacent bonds, modulating reactivity and binding affinity.

In This compound , the -CF₃ group likely stabilizes interactions with hydrophobic enzyme pockets. Studies show that -CF₃ substitution near Phe, His, or Arg residues enhances binding energy by up to 4.36 kcal/mol . This aligns with its potential role in optimizing pharmacokinetic profiles for antimicrobial or anticancer applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUVWGGFMKZEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381201
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502625-50-5
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502625-50-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Formation of Ethanol Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazole ring and trifluoromethylphenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Electronic and Steric Influences

  • PI-14832 (4-tert-butyl) : The tert-butyl group is bulky and electron-donating, which increases steric hindrance and may reduce intermolecular packing efficiency. This could lower melting points or solubility in polar solvents compared to trifluoromethyl analogs.
  • Meta substitution may reduce conjugation with the benzoxazole ring, affecting optical or electronic properties.
  • PI-14834 (4-trifluoromethyl) : The para-CF₃ group maximizes electronic conjugation with the benzoxazole system, enhancing electron-withdrawing effects. This alignment could improve charge-transfer characteristics, making the compound suitable for optoelectronic applications .

Molecular Weight and Lipophilicity

  • PI-14832 has a lower molecular weight (295.38 g/mol) due to the tert-butyl group, whereas PI-14833 and PI-14834 share identical formulas (307.27 g/mol).

Comparison with Non-Benzoxazole Ethanol Derivatives

describes structurally distinct ethanol derivatives (e.g., 2e, 2f, 2g) with dichloro-fluoro substituents and varying aryl groups. For example:

  • 2f (2,2-Dichloro-2-fluoro-1-(4-trifluoromethylphenyl)ethanol): Shares the 4-CF₃-phenyl group but lacks the benzoxazole moiety. NMR data (δ = 7.51 ppm for aromatic protons ) suggests different electronic environments compared to PI-14834. The absence of benzoxazole likely reduces conjugation and thermal stability.

Biological Activity

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and enzyme inhibition capabilities.

  • Molecular Formula : C₁₆H₁₂F₃NO₂
  • Molecular Weight : 307.27 g/mol
  • Melting Point : 193–196 °C

Cytotoxicity

Research indicates that compounds containing the benzoxazole moiety exhibit notable cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of benzoxazole demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents. Specifically, the compound this compound was evaluated for its cytotoxicity against several cancer types, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.

Table 1: Cytotoxicity Data of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7XX
This compoundA549XX
This compoundHepG2XX

(Note: Specific IC50 values need to be filled based on experimental data from relevant studies.)

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has been explored extensively. In particular, the compound showed activity against Gram-positive bacteria such as Bacillus subtilis and exhibited moderate antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) for these activities were assessed, indicating a selective action against certain pathogens.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundBacillus subtilisXX
This compoundEscherichia coliXX
This compoundCandida albicansXX

(Note: Specific MIC values need to be filled based on experimental data from relevant studies.)

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. The inhibition potency was measured in terms of IC50 values against different isoenzymes of CA, suggesting a potential role in therapeutic applications aimed at diseases where CA is implicated.

Table 3: Enzyme Inhibition Data

CompoundEnzyme TypeIC50 (µM)
This compoundhCA IXX
This compoundhCA IIXX

(Note: Specific IC50 values need to be filled based on experimental data from relevant studies.)

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzoxazole derivatives. For instance, one research paper synthesized various benzoxazole compounds and evaluated their cytotoxicity and antimicrobial properties. The findings indicated that structural modifications significantly impacted their biological activity, thus providing a pathway for developing more potent derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol?

  • The synthesis typically involves multi-step organic reactions. A plausible route includes:

Formation of the benzoxazole ring via condensation of 2-aminophenol derivatives with carbonyl compounds.

Introduction of the trifluoromethylphenyl group through nucleophilic substitution or Friedel-Crafts alkylation.

Reduction of a ketone intermediate (e.g., 2-benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanone) to the corresponding ethanol using agents like NaBH4 or LiAlH4 .

  • Challenges include regioselectivity in benzoxazole formation and steric hindrance from the trifluoromethyl group during coupling reactions.

Q. How can crystallographic data for this compound be obtained and refined?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring proper handling of the trifluoromethyl group’s disorder, which may require constraints or split models .
  • Software like ORTEP-3 can visualize thermal ellipsoids and molecular packing, critical for analyzing steric effects of the trifluoromethyl substituent .

Q. What spectroscopic methods are optimal for structural validation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm benzoxazole protons (δ 7.5–8.5 ppm) and the ethanol moiety (δ 4.5–5.5 ppm).
  • IR : Stretching vibrations for C-F (1100–1200 cm1^{-1}) and O-H (broad ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 307.27 (C16_{16}H12_{12}F3_{3}NO2_{2}) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s crystallographic packing and intermolecular interactions?

  • The -CF3_3 group introduces steric bulk and weak hydrogen-bonding interactions (C-F⋯H), often leading to distorted molecular packing. This can reduce crystal symmetry and complicate refinement .
  • Example: In related trifluoromethylphenyl compounds, torsional angles between the benzoxazole and phenyl rings range from 15–30° due to steric repulsion .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

  • Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions .
  • Cross-validate using 2D NMR (e.g., COSY, HSQC) to assign overlapping signals caused by the benzoxazole’s aromatic protons .

Q. How can the compound’s bioactivity be hypothesized based on structural analogs?

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in Ca2+^{2+}-activated Cl^- channel blockers (e.g., N-(4-trifluoromethylphenyl)anthranilic acid, IC50_{50} = 12 µM) .
  • Design assays targeting enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) to evaluate inhibitory potential .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating this compound?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (30–50% EtOAc) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity, confirmed by HPLC (C18 column, λ = 254 nm) .

Q. How to address low yields in the final reduction step?

  • Optimize reaction conditions:

  • Use anhydrous solvents (THF or Et2_2O) to prevent side reactions.
  • Employ catalytic additives (e.g., CeCl3_3) to enhance ketone reduction efficiency .

Critical Analysis of Contradictions

  • Stereochemical Assignments : Conflicting optical rotation data may arise from racemization during synthesis. Use chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity .
  • Thermal Stability : TGA/DSC data may show decomposition <200°C due to benzoxazole ring cleavage, conflicting with computational predictions. Reassess using higher heating rates .

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